molecular formula C9H7NO4S B11884341 Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate CAS No. 869299-09-2

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate

Cat. No.: B11884341
CAS No.: 869299-09-2
M. Wt: 225.22 g/mol
InChI Key: GGSYFQWWKWYSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that features a fused thieno-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate thiophene derivatives. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, leading to the formation of the thieno-oxazine ring system . Another approach includes the use of isocyanates to form ureido intermediates, which are then cyclized under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno-oxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thieno-oxazine derivatives.

Scientific Research Applications

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thieno ring system.

    Thieno[3,4-b]pyridine: Features a fused thieno-pyridine ring system.

Comparison: Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is unique due to its oxazine ring, which imparts distinct chemical and biological properties compared to other thieno derivatives. The presence of the oxazine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .

Properties

CAS No.

869299-09-2

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

ethyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate

InChI

InChI=1S/C9H7NO4S/c1-2-13-9(12)7-10-5-3-4-15-6(5)8(11)14-7/h3-4H,2H2,1H3

InChI Key

GGSYFQWWKWYSKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=O)O1)SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.